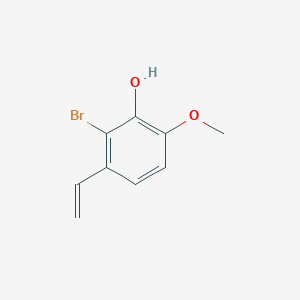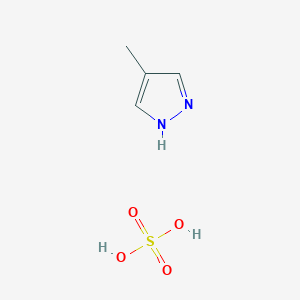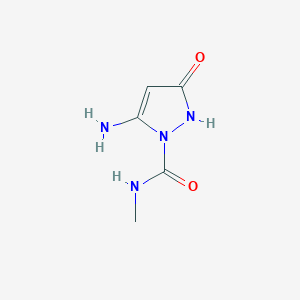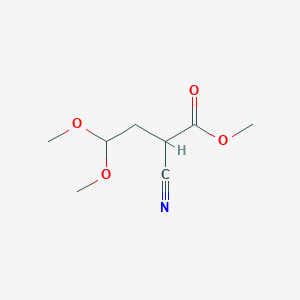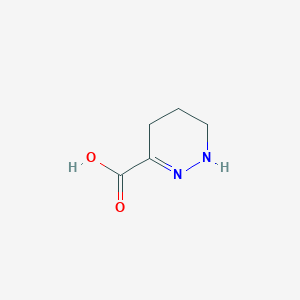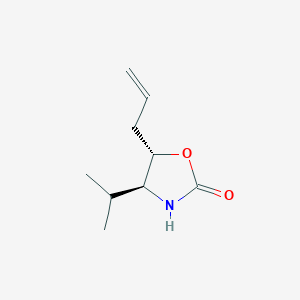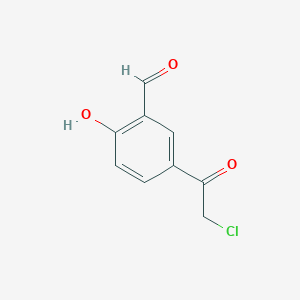
6-Piperidino-2(1H)-quinolinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Piperidino-2(1H)-quinolinone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring.
Wirkmechanismus
The mechanism of action of 6-Piperidino-2(1H)-quinolinone hydrochloride is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It is also thought to exhibit its antitumor and anti-inflammatory properties by modulating various signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Piperidino-2(1H)-quinolinone hydrochloride have been extensively studied. It has been shown to inhibit the growth of various bacterial strains, including those that are resistant to conventional antibiotics. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-Piperidino-2(1H)-quinolinone hydrochloride is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of novel antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 6-Piperidino-2(1H)-quinolinone hydrochloride. One potential direction is the development of novel drugs based on this compound for the treatment of bacterial infections, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as organic chemistry and materials science.
Conclusion:
In conclusion, 6-Piperidino-2(1H)-quinolinone hydrochloride is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. Its broad-spectrum antimicrobial activity, antitumor and anti-inflammatory properties, and potential for the development of novel drugs make it a compound of great interest to the scientific community. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
6-Piperidino-2(1H)-quinolinone hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases.
Eigenschaften
CAS-Nummer |
116942-30-4 |
|---|---|
Produktname |
6-Piperidino-2(1H)-quinolinone hydrochloride |
Molekularformel |
C14H17ClN2O |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
6-piperidin-1-yl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16;/h4-7,10H,1-3,8-9H2,(H,15,17);1H |
InChI-Schlüssel |
KYTREJMWHJPVSI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
Andere CAS-Nummern |
116942-30-4 |
Synonyme |
349U85 6-piperidino-2(1H)-quinolinone hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

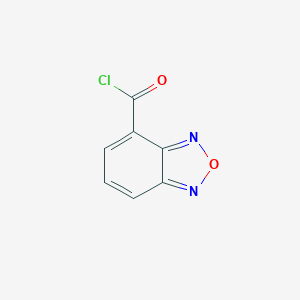

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
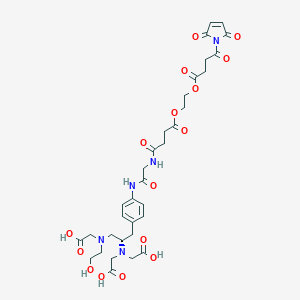

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
